B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid
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Overview
Description
B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid: is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom (such as chlorine) with a metal (like lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to form pyridinylboronic acids.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through various reactions, such as halogenation or amination.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industry:
Mechanism of Action
The mechanism of action of B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparison with Similar Compounds
2-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the chlorine substituent.
6-Methoxy-3-pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness: B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound in organic synthesis .
Biological Activity
B-(3-chloro-6-methoxy-2-pyridinyl)boronic acid is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyridine ring that is substituted with a chloro and a methoxy group. The molecular formula is C10H10BClN2O2, with a molecular weight of approximately 229.5 g/mol. The presence of the chloro and methoxy groups enhances its reactivity and specificity in various chemical transformations, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
1. Anticancer Activity
This compound has shown promising anticancer properties through its role as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of proteins that regulate the cell cycle and apoptosis.
- Mechanism of Action : The compound binds covalently to the active site of the proteasome, preventing it from cleaving regulatory proteins. This leads to an accumulation of pro-apoptotic factors within cancer cells, ultimately inducing apoptosis.
- Case Study : In vitro studies demonstrated that this compound exhibited an IC50 of 8.21 nM against multiple myeloma cells, indicating potent growth inhibition (Table 1).
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 8.21 | U266 (Multiple Myeloma) |
Bortezomib | 7.05 | U266 |
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria.
- Mechanism of Action : this compound acts as a β-lactamase inhibitor by binding covalently to serine residues in the active site of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
- Case Study : In studies conducted on hospital-acquired bacterial strains, the compound showed an inhibitory constant (Ki) of 0.004 µM against class C β-lactamases (Table 2).
Compound | Ki (µM) | Target |
---|---|---|
This compound | 0.004 | Class C β-lactamases |
Control Compound | 0.008 | Class C β-lactamases |
3. Enzyme Inhibition
The boronic acid moiety is known for its ability to inhibit various enzymes through reversible covalent bonding.
- Applications : It has been utilized in the design of inhibitors for enzymes involved in cancer progression and bacterial resistance mechanisms.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound can be administered intravenously, although further optimization is necessary to enhance its bioavailability and therapeutic concentration at target sites.
Properties
Molecular Formula |
C6H7BClNO3 |
---|---|
Molecular Weight |
187.39 g/mol |
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
ZYHMDRVEOPMLJX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=N1)OC)Cl)(O)O |
Origin of Product |
United States |
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